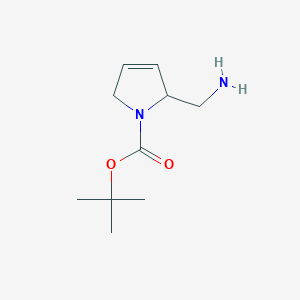

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h4-5,8H,6-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNRCQXQLAMMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the reaction of a dihydropyrrole derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate include other dihydropyrrole derivatives and tert-butyl esters. Examples include:

- Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate

- Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate

Uniqueness

The uniqueness of tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate lies in its specific structural features, such as the presence of both a tert-butyl group and a dihydropyrrole ring

Biological Activity

Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H20N2O2

- Molecular Weight : 212.29 g/mol

- CAS Number : 1824395-42-7

The compound features a tert-butyl group, an aminomethyl substituent, and a dihydropyrrole ring, which contribute to its reactivity and potential pharmacological properties.

Biological Activity Overview

Research indicates that tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate may exhibit various biological activities, particularly in the following areas:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity : Some studies suggest potential cytotoxic effects on cancer cell lines.

- Neuroprotective Effects : The compound may have implications in neuroprotection due to its structural similarity to known neuroprotective agents.

Comparative Analysis with Similar Compounds

The following table compares tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate with structurally related compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 73286-70-1 | 0.90 | Lacks aminomethyl group; simpler structure |

| Tert-butyl (4-aminobut-2-en-1-yl)carbamate | 1807939-98-5 | 0.87 | Contains a double bond; different functional groups |

| Tert-butyl pyrrolidine-1-carboxylate | 86953-79-9 | 0.80 | Pyrrolidine ring instead of pyrrole; different reactivity |

| Ethyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | 55750-49-7 | 0.77 | Contains dioxo functionality; different reactivity |

| Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate | 31970-04-4 | 0.75 | Benzyl substituent; alters electronic properties |

This table highlights the unique combination of functional groups in tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate that may influence its biological activity compared to similar compounds.

Antimicrobial Activity

A study conducted by researchers found that derivatives of dihydropyrrole exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure of tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate suggests it may possess similar properties due to the presence of the aminomethyl group which can enhance interaction with microbial targets .

Anticancer Potential

In vitro studies have indicated that compounds with a dihydropyrrole framework can induce apoptosis in various cancer cell lines. For instance, a related compound demonstrated IC50 values in the micromolar range against breast cancer cells. The specific mechanism of action for tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate remains to be elucidated but is hypothesized to involve disruption of cellular signaling pathways .

Neuroprotective Effects

Research has suggested that certain pyrrole derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Given its structural characteristics, tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate may similarly influence neuroprotective pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, tert-butyl 2,5-dihydropyrrole-1-carboxylate derivatives are synthesized via epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM), followed by aminomethylation. Reaction conditions (temperature, solvent, and stoichiometry) are critical for yield optimization .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. For example, HRMS data (e.g., m/z 330.4 [M+H]+) confirm molecular weight, while NMR peaks (e.g., tert-butyl group at ~1.4 ppm) verify substituent placement .

Q. What are common reactivity patterns of the 2,5-dihydropyrrole core in this compound?

- Methodological Answer : The 2,5-dihydropyrrole ring undergoes cycloaddition and hydrogenation reactions. Catalytic hydrogenation (e.g., Pd(OH)₂/Pd/C in methanol) can saturate the dihydropyrrole moiety, while epoxidation or nucleophilic additions exploit its electron-rich double bond .

Advanced Research Questions

Q. How can stereochemical control be achieved during functionalization of the dihydropyrrole ring?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may be employed. For instance, enantioselective hydrogenation using palladium catalysts under controlled pressure and temperature can yield stereodefined products. Monitoring via chiral HPLC or optical rotation ensures enantiomeric excess .

Q. What computational tools are used to predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution in the dihydropyrrole ring, predicting sites for electrophilic attack. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets, guided by PubChem-derived 3D structures (InChIKey: QRGKEWBFXJLPLB) .

Q. How do contradictory NMR data across studies inform synthetic optimization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., tert-butyl resonance variability) may arise from solvent polarity or impurities. Cross-validation using COSY or HSQC 2D-NMR resolves ambiguities. Reproducibility requires strict adherence to drying protocols (e.g., molecular sieves) and deuterated solvent purity .

Q. What strategies mitigate side reactions during aminomethyl group functionalization?

- Methodological Answer : Protecting group chemistry (e.g., Boc for amines) prevents undesired nucleophilic side reactions. For example, tert-butyl carbamate protection stabilizes the aminomethyl group during boronate coupling or alkylation steps, followed by deprotection under acidic conditions (HCl/dioxane) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often stem from reaction scalability or purification methods. For example, column chromatography (silica gel, ethyl acetate/hexane gradients) vs. recrystallization (ethanol/water) impacts recovery. Detailed reporting of workup protocols (e.g., drying time, solvent ratios) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.